molecular formula C13H18N2O2 B7472272 N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide

N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide

Cat. No. B7472272
M. Wt: 234.29 g/mol
InChI Key: JJXMWSGQARWPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide, commonly known as DMXAA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer therapy. DMXAA was first identified in the early 1990s as a compound that could induce tumor necrosis and was subsequently found to have potent anti-tumor activity in preclinical studies.

Mechanism of Action

The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are involved in the destruction of cancer cells. DMXAA has also been shown to induce the formation of microvascular thrombosis, which can lead to the death of tumor cells.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. In preclinical studies, DMXAA has been shown to induce tumor necrosis, inhibit angiogenesis, and enhance the immune response. DMXAA has also been shown to have anti-inflammatory properties, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the advantages of DMXAA is its potent anti-tumor activity, which has been demonstrated in a wide range of preclinical studies. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, DMXAA has some limitations for lab experiments. DMXAA has a short half-life in vivo, which can make it difficult to achieve therapeutic concentrations. DMXAA is also highly lipophilic, which can make it difficult to formulate for clinical use.

Future Directions

For DMXAA research include the development of novel formulations, the identification of biomarkers, and further clinical trials.

Synthesis Methods

DMXAA can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzoyl chloride with dimethylamine followed by reaction with oxalyl chloride and subsequent hydrolysis. Another method involves the reaction of 2,4-dimethylbenzoyl chloride with dimethylamine followed by reaction with ethyl oxalyl chloride and subsequent hydrolysis. Both methods have been successfully used to produce DMXAA in high yields.

Scientific Research Applications

DMXAA has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that DMXAA has potent anti-tumor activity against a wide range of cancer types, including breast, lung, prostate, and colon cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-5-6-11(10(2)7-9)13(17)14-8-12(16)15(3)4/h5-7H,8H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXMWSGQARWPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.